

A Technical Guide to the Physical and Chemical Properties of Deuterated Lodoxamide

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Compound Name: Lodoxamide impurity 2-d10

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This document provides a comprehensive overview of the core physical and chemical properties of Lodoxamide and its deuterated forms. By leveraging the kinetic isotope effect, deuteration presents a strategic approach to potentially enhance the pharmacokinetic profile of Lodoxamide. This guide summarizes known quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and key experimental workflows to support ongoing research and development.

Introduction to Lodoxamide and the Role of Deuteration

Lodoxamide is an anti-allergic pharmaceutical agent recognized for its activity as a mast cell stabilizer.[1] It is primarily used in ophthalmic solutions to treat ocular inflammatory conditions such as allergic conjunctivitis by inhibiting the release of histamine and other inflammatory mediators from mast cells.[2][3][4] The active ingredient is often formulated as Lodoxamide Tromethamine to improve its aqueous solubility and stability for ophthalmic use.[5]

Deuteration, the process of selectively replacing hydrogen atoms (H) with their stable, heavier isotope deuterium (D), is a modern strategy in medicinal chemistry to improve the pharmacokinetic properties of drugs.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect.[8] For a drug like Lodoxamide, this could potentially lead to improved metabolic stability, a longer half-life, and reduced formation of certain metabolites. While the chemical and

physical properties of a deuterated drug are nearly identical to the original molecule, this metabolic difference is significant.[6]

Physical and Chemical Properties

The following sections detail the known properties of Lodoxamide and Lodoxamide Tromethamine, and the anticipated properties of a deuterated analog.

Lodoxamide (Free Acid)

Lodoxamide in its free acid form is sparingly soluble in water.[5] Its properties are foundational to understanding its behavior and that of its derivatives.

Table 1: Physical and Chemical Properties of Lodoxamide

Property	Value	Source
Molecular Formula	C ₁₁ H ₆ ClN ₃ O ₆	[1][9]
Molecular Weight	311.63 g/mol	[1][9][10]
IUPAC Name	N,N'-(2-Chloro-5-cyano-1,3-phenylene)dioxamic acid	[1]
CAS Number	53882-12-5	[1][9]
Physical State	Solid	[11]
Melting Point	212°C (with decomposition)	[4]
Water Solubility (Predicted)	0.0361 mg/mL	
logP (Predicted)	0.72 - 0.83	[11]
pKa (Strongest Acidic, Predicted)	-6.7	[11]

Lodoxamide Tromethamine

To enhance solubility for ophthalmic formulations, Lodoxamide is prepared as a tromethamine salt.[5]

Table 2: Physical and Chemical Properties of Lodoxamide Tromethamine

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₈ ClN ₅ O ₁₂	[12] [13] [14]
Molecular Weight	553.91 g/mol	[12] [13] [14]
CAS Number	63610-09-3	[14] [15]
Appearance	White, crystalline, water-soluble powder	[12] [13]
Water Solubility	19 mg/mL (34.3 mM)	[16]
DMSO Solubility	Insoluble	[15] [16]
Ethanol Solubility	Insoluble	[15] [16]

Deuterated Lodoxamide

Direct experimental data for the bulk physical and chemical properties of deuterated Lodoxamide are not extensively published. However, based on established principles of isotopic substitution, these properties are expected to be nearly identical to the non-deuterated form, with the primary exception being the molecular weight.[\[6\]](#) The key therapeutic difference lies in its altered metabolic stability due to the kinetic isotope effect.[\[8\]](#)

Table 3: Comparison of Calculated Properties for Lodoxamide and a Hypothetical Deuterated Analog (Lodoxamide-d₄)

Property	Lodoxamide	Lodoxamide-d ₄ (Hypothetical)	Source / Rationale
Molecular Formula	C ₁₁ H ₆ ClN ₃ O ₆	C ₁₁ H ₂ D ₄ ClN ₃ O ₆	Assumes deuteration at four metabolically labile positions.
Molecular Weight	311.63 g/mol	~315.65 g/mol	Calculated based on the mass difference between H and D.
Melting Point	212°C (dec.)	Expected to be very similar	Isotopic substitution typically has a minimal effect on bulk physical properties like melting point. [6]
Solubility	Sparingly soluble	Expected to be very similar	Isotopic substitution is not expected to significantly alter solubility. [6]
pKa	Predicted: -6.7	Expected to be very similar	Deuteration at a carbon center has a negligible effect on the pKa of distant acidic protons. [17]
Metabolic Stability	Parent Compound	Expected to be higher	The primary rationale for deuteration; the stronger C-D bond can slow metabolism at the site of deuteration. [7] [8]

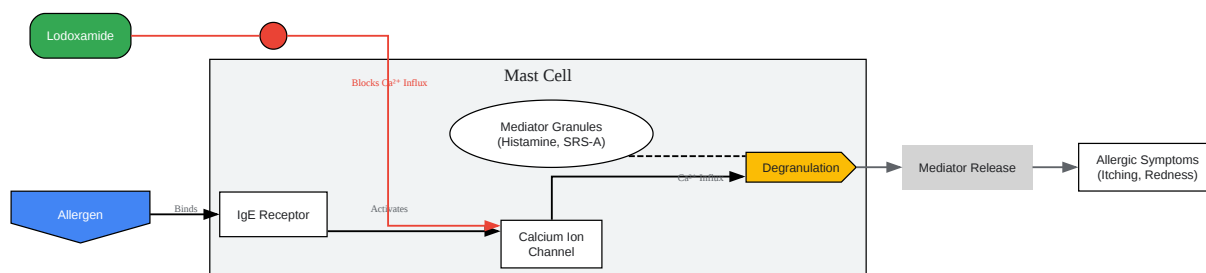
Mechanism of Action: Mast Cell Stabilization

Lodoxamide's therapeutic effect stems from its role as a mast cell stabilizer.[\[1\]](#)[\[9\]](#) In a Type I immediate hypersensitivity reaction, allergens cross-link IgE antibodies on the surface of mast

cells, triggering a signaling cascade that leads to an influx of calcium ions (Ca^{2+}).^[18] This calcium influx is a critical step for the degranulation of mast cells, which results in the release of inflammatory mediators like histamine, leukotrienes (SRS-A), and prostaglandins.^{[2][13][18]}

Lodoxamide inhibits this process. Although the precise molecular target is not fully elucidated, it is understood to prevent the antigen-stimulated influx of calcium into mast cells.^{[9][13][19]} By stabilizing the mast cell membrane, it effectively blocks degranulation and the subsequent release of symptom-causing mediators.^{[2][11]} This mechanism also includes the inhibition of eosinophil chemotaxis, further reducing the allergic inflammatory response.^{[3][13]}

Visualization of Lodoxamide's Signaling Pathway



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Caption: Lodoxamide's mechanism of action in mast cell stabilization.

Experimental Protocols

This section provides generalized methodologies for determining key physicochemical and pharmacokinetic properties relevant to deuterated Lodoxamide. These protocols are based on standard industry practices for drug substance characterization.

Protocol: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of a deuterated Lodoxamide analog in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

- **Preparation:** Prepare a saturated solution by adding an excess amount of the test compound (Deuterated Lodoxamide) to a known volume of the aqueous buffer in a sealed vial.
- **Equilibration:** Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Use of a shaker or rotator is recommended.
- **Phase Separation:** After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
- **Sampling:** Carefully extract a precise aliquot from the clear supernatant, ensuring no solid material is disturbed.
- **Quantification:**
 - Dilute the aliquot with an appropriate mobile phase.
 - Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Calculate the concentration against a standard curve prepared with known concentrations of the compound.
- **Reporting:** Express the solubility in units such as mg/mL or μM . The experiment should be performed in triplicate to ensure reproducibility.

Protocol: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To evaluate the in vitro metabolic stability of deuterated Lodoxamide by measuring its rate of depletion when incubated with Human Liver Microsomes. This assay is critical for

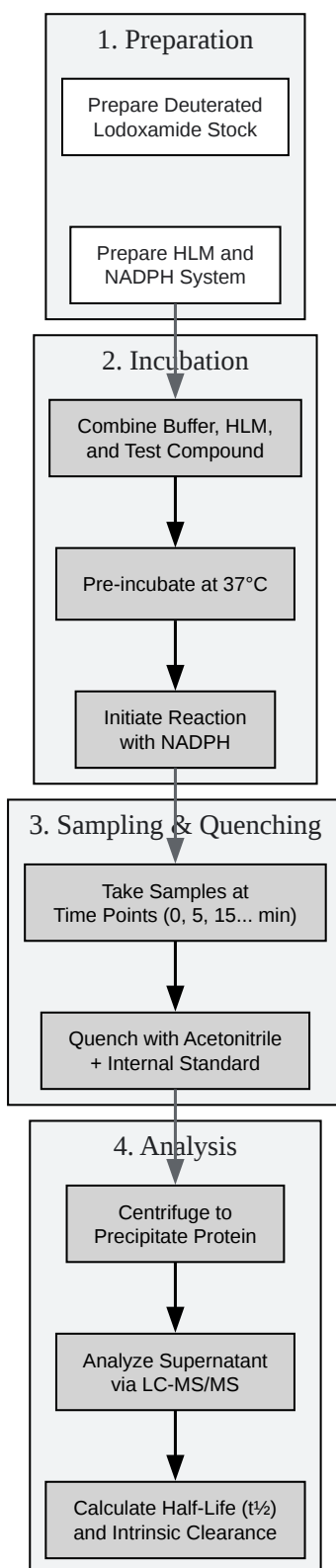
assessing the impact of the kinetic isotope effect.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of deuterated Lodoxamide in a suitable organic solvent (e.g., DMSO).
 - Thaw pooled HLM and an NADPH-regenerating system (contains enzymes and cofactors necessary for metabolic reactions) on ice.
- Incubation Mixture: In a 96-well plate or microcentrifuge tubes, combine phosphate buffer (pH 7.4), the HLM suspension, and the deuterated Lodoxamide solution (at a final concentration typically 1 μ M).
- Reaction Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
- Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard. The "0 minute" sample is quenched immediately after adding the test compound but before adding NADPH to represent 100% of the initial compound.
- Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.
- LC-MS/MS Analysis: Quantify the remaining concentration of deuterated Lodoxamide in each sample using a validated LC-MS/MS method. The use of an internal standard corrects for variations in sample processing and instrument response.
- Data Analysis:
 - Plot the natural logarithm of the percentage of the parent compound remaining versus time.
 - Determine the slope of the linear regression line (k).

- Calculate the in vitro half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k$.
- Results are often compared directly with the non-deuterated Lodoxamide to quantify the magnitude of the kinetic isotope effect.

Visualization of Experimental Workflow



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Caption: Workflow for determining in vitro metabolic stability.

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